molecular formula C23H20N4O2 B009667 Disperse Yellow 7 methacrylate CAS No. 480425-25-0

Disperse Yellow 7 methacrylate

Cat. No. B009667
M. Wt: 384.4 g/mol
InChI Key: NLSOMFRHHRRNDW-UHFFFAOYSA-N
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Description

Disperse Yellow 7 methacrylate is a thermoresponsive and photoactive monomer utilized in the synthesis of copolymers through radical polymerization. It combines with N-isopropyl acrylamide, demonstrating unique thermal and photoluminescence properties due to its incorporation into various copolymers. These copolymers are of interest in fields such as optoelectronics and photonics, indicating the versatility and significance of Disperse Yellow 7 methacrylate in advanced material science applications (Meenu & Bag, 2023).

Synthesis Analysis

Disperse Yellow 7 methacrylate is synthesized through radical polymerization, using 2,2'-Azo-bis-isobutyronitrile (AIBN) as an initiator. This process involves the copolymerization with N-isopropyl acrylamide, a thermoresponsive monomer, leading to the formation of copolymers with specific thermal and optical properties. The synthesis is characterized by techniques such as FTIR, NMR, and UV-Vis spectrophotometry, revealing molecular weights and the presence of aromatic protons related to the azo (-N=N-) group (Meenu & Bag, 2023).

Molecular Structure Analysis

The molecular structure of Disperse Yellow 7 methacrylate includes aromatic protons surrounded by an azo group, as identified through NMR spectroscopy. This structural feature is crucial for its photoluminescence and thermal properties. The molecular weights of the synthesized copolymers are observed, indicating the successful incorporation of Disperse Yellow 7 methacrylate into the polymer matrix (Meenu & Bag, 2023).

Chemical Reactions and Properties

Disperse Yellow 7 methacrylate undergoes radical polymerization, interacting with other monomers to form copolymers with distinctive properties. The azo group within its structure plays a pivotal role in these chemical reactions, influencing the copolymers' optical and thermal behaviors. Such properties are essential for applications in optoelectronics and photonics, showcasing the material's potential in technological advancements (Meenu & Bag, 2023).

Physical Properties Analysis

The physical properties of copolymers synthesized with Disperse Yellow 7 methacrylate, including thermal stability and photoluminescence behavior, are studied through TGA analysis and spectroscopy. The copolymers exhibit specific optical band gaps and emission spectra, attributed to the n-π* and π-π* transitions of the azobenzene chromophore. These findings highlight the material's utility in photonic devices and optical technologies (Meenu & Bag, 2023).

Chemical Properties Analysis

The chemical properties of Disperse Yellow 7 methacrylate are characterized by its responsiveness to thermal and light stimuli, as evidenced in the synthesized copolymers. Its role as a photoactive monomer contributes to the copolymers' photoluminescence properties, making it a valuable component for creating advanced materials with potential applications in optical switching, information storage, and display technologies (Meenu & Bag, 2023).

Scientific Research Applications

  • Polymer Production and Microstructure : Disperse Red 1 and methyl methacrylate, closely related to Disperse Yellow 7 methacrylate, are used in producing polymers with diverse structural properties (Xie, Natansohn, & Rochon, 1994).

  • Nonlinear Optical Properties : Disperse Yellow 7 (DY-7) doped in polymethyl methacrylate methacrylic acid (PMMA-MA) exhibits nonlinear optical phase conjugation properties, which are crucial in photonics and optical device fabrication (Aithal, Aithal, & Bhat, 2015).

  • Pigment Dispersion : Acrylic copolymers with 1,3-diamine pendants containing Disperse Yellow 7 effectively homogenize yellow pigments, leading to dispersions with high transmittance and small average size (Chen et al., 2009).

  • Guest-Host Azo-Dye Polymer Films : DY7 is utilized as a second-order nonlinear optical active chromophore in guest-host azo-dye polymer films (Jing, 2004).

  • Stability and Rheological Properties : Polymethyl methacrylate based acrylamide copolymers (PMBAs) that include Disperse Yellow 7 are effective in dispersing yellow iron oxides in organic media, enhancing colloidal stability and reducing viscosity (Caizhen et al., 2017).

  • Photochromic Systems and Molecular Electronics : Derivatives of Disperse Yellow 7 are synthesized for use in azo-based materials suitable for photochromic systems and molecular electronics applications (Darabut, Purikova, & Lobko, 2020).

  • Waterless Textile Dyeing : The solubility of Disperse Yellow 7 in supercritical carbon dioxide makes it a candidate for waterless textile dyeing processes (Guzel† & Akgerman, 1999).

  • Optical Limiting and Photonic Devices : DY-7 doped in PMMA-MA polymer matrix shows promise for optical limiting due to its nonlinear optical properties, particularly for fabricating photonics devices (Aithal, Aithal, & Bhat, 2016).

Safety And Hazards

Disperse Yellow 7 methacrylate is classified as a skin irritant (Category 2), eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is recommended to avoid breathing dust, fume, gas, mist, or vapor. Adequate ventilation is necessary when handling this compound. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOMFRHHRRNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393158
Record name Disperse Yellow 7 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Yellow 7 methacrylate

CAS RN

480425-25-0
Record name Disperse Yellow 7 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Yellow 7 methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KM Meenu, DS Bag… - Journal of Polymer …, 2019 - search.ebscohost.com
… In this investigation, we attempted to couple disperse yellow 7 methacrylate (DY7MA) monomer with polysilanes to obtain new multifunctional materials having special and …
Number of citations: 2 search.ebscohost.com
K Meenu, DS Bag - Polymer-Plastics Technology and Materials, 2023 - Taylor & Francis
… monomer, and disperse yellow 7 methacrylate as a … co-disperse yellow 7 methacrylate) copolymer was synthesized using N-isopropyl acrylamide and disperse yellow 7 methacrylate as …
Number of citations: 0 www.tandfonline.com
A Emoto, T Fukuda, D Barada - Japanese journal of applied …, 2008 - iopscience.iop.org
… The holographic gratings are formed by polarization holography in a poly[(methyl methacrylate)-co-(disperse yellow 7 methacrylate)] film and show both anisotropic phase and surface …
Number of citations: 10 iopscience.iop.org
MDS Chiari, Y Alania, AK Bedran-Russo… - Dental Materials, 2019 - academia.edu
… Acrylated/Methacrylated azobenzenes including concentrations of AZO–acrylate and Bis–AZO (Disperse Yellow 7 methacrylate) were incorporated either as a coating or within the bulk …
Number of citations: 2 www.academia.edu
R Abargues Lopez - 2006 - opus4.kobv.de
This aim of the thesis was to investigate new materials to eliminate charging in electron beam lithography by means of organic conducting polymers. Two strategies were developed. …
Number of citations: 3 opus4.kobv.de
Y Hayashi, J Matsumoto, S Kumagai… - Communications …, 2018 - nature.com
… kill cells directly, but induces local heat production in only the irradiated area of a light-responsive thin layer composed of poly[(methyl methacrylate)-co-(Disperse Yellow 7 methacrylate)…
Number of citations: 10 www.nature.com
RA López - 2006 - researchgate.net
The microelectronics revolution has had a profound impact on our technological society since the second half of the twentieth century in such diverse fields as automobiles, computers …
Number of citations: 0 www.researchgate.net
T Capkova, B Hanulikova, J Sevcik, P Urbanek… - International Journal of …, 2022 - mdpi.com
New anti-octadecaborane(22) laser dyes have been recently introduced. However, their application in solid thin films is limited, despite being very desirable for electronics. …
Number of citations: 1 www.mdpi.com
S Sart, C Liu, EZ Zeng, C Xu, Y Li - Engineering in Life …, 2022 - Wiley Online Library
With the advancement in lineage‐specific differentiation from human pluripotent stem cells (hPSCs), downstream cell separation has now become a critical step to produce hPSC‐…
Number of citations: 7 onlinelibrary.wiley.com
C Carpenter, GM Kehe, D Nair, M Schurr - Dental Materials, 2019 - Elsevier
Number of citations: 0

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